molecular formula C5H5F3O B14435839 5,5,5-Trifluoropent-3-en-2-one CAS No. 75747-61-4

5,5,5-Trifluoropent-3-en-2-one

Cat. No.: B14435839
CAS No.: 75747-61-4
M. Wt: 138.09 g/mol
InChI Key: IQUVUQSZDQNGPN-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropent-3-en-2-one: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenone structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts increased lipophilicity, electronegativity, and stability to the molecule, making it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropent-3-en-2-one typically involves the Vilsmeier reaction. The process begins with the preparation of chlorotrifluoromethylacrolein, which is obtained as a mixture of stereoisomers (Z and E) by reacting benzylketone with a Vilsmeier reagent. The chlorotrifluoromethylacrolein is then treated with methylmagnesium iodide (CH3MgI) and subsequently oxidized using pyridinium chlorochromate (PCC) to yield the desired trifluoromethylated enone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropent-3-en-2-one is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity and lipophilicity, allowing it to interact more effectively with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with biological molecules. These interactions can modulate the activity of enzymes and other proteins, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
  • 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one

Comparison: Compared to similar compounds, 5,5,5-Trifluoropent-3-en-2-one is unique due to its specific trifluoromethyl group positioning, which enhances its chemical stability and reactivity. The presence of the trifluoromethyl group at the terminal carbon significantly influences the compound’s lipophilicity and electronegativity, making it more effective in various applications .

Properties

CAS No.

75747-61-4

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

5,5,5-trifluoropent-3-en-2-one

InChI

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3

InChI Key

IQUVUQSZDQNGPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC(F)(F)F

Origin of Product

United States

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